molecular formula C25H19Br2N3 B400866 6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline CAS No. 314034-62-3

6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline

Cat. No. B400866
CAS RN: 314034-62-3
M. Wt: 521.2g/mol
InChI Key: LYFAIQAWNHPNJO-UHFFFAOYSA-N
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Description

Pyrazolines and their derivatives have been the focus of much interest due to their confirmed biological and pharmacological activities . They are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Molecular Structure Analysis

The molecular structure of pyrazoline derivatives is characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms . The specific molecular structure of “6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline” is not available in the sources I found.


Chemical Reactions Analysis

The chemical reactions involving pyrazoline derivatives are diverse and depend on the specific substituents present in the molecule . The specific chemical reactions of “this compound” are not available in the sources I found.

Scientific Research Applications

Antimicrobial Applications

Research into similar quinoline-pyrazoline compounds has shown promising antimicrobial properties. For instance, a study on the synthesis and antimicrobial activity of quinoline-pyrazoline-based coumarinyl thiazole derivatives revealed that certain fluoro-substituted compounds exhibited potent antimicrobial activity against various microbial strains, suggesting that structural modifications in quinoline-pyrazoline compounds could enhance their effectiveness as antimicrobial agents (Ansari & Khan, 2017).

Synthesis and Chemical Properties

The synthesis of pyrazolo[5,1-a]isoquinolines through palladium-catalyzed coupling and alkyne hydroamination demonstrates the versatility of pyrazoline compounds in creating complex heterocyclic structures (Fan et al., 2015). This methodology could potentially be applied to synthesize derivatives of the compound , providing a pathway for the exploration of its chemical and biological properties.

Anticancer Activity

Novel oxazole derivatives, incorporating elements of quinoline and pyrazoline structures, have shown significant antiproliferative activities against cancer cell lines, highlighting the potential of quinoline-pyrazoline compounds in the development of anticancer agents (Liu et al., 2009).

Synthetic Applications in Medicinal Chemistry

The compound DQP-1105, a quinoline-pyrazoline derivative, has been identified as a selective modulator for GluN2C/D N-Methyl-D-aspartate (NMDA) receptor subunits, demonstrating the potential of quinoline-pyrazoline derivatives in designing selective receptor modulators with possible therapeutic applications (Acker et al., 2011).

Mechanism of Action

Pyrazoline derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . The specific mechanism of action of “6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline” is not available in the sources I found.

properties

IUPAC Name

6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Br2N3/c1-15-24(23-14-22(29-30-23)16-7-9-18(26)10-8-16)25(17-5-3-2-4-6-17)20-13-19(27)11-12-21(20)28-15/h2-13,22,29H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFAIQAWNHPNJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NNC(C4)C5=CC=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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